![molecular formula C20H20N4O3S B2750122 N-(2-ethoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 946325-39-9](/img/structure/B2750122.png)
N-(2-ethoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Description
N-(2-ethoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Glutaminase Inhibitors
A study focusing on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, has demonstrated potent and selective inhibition of kidney-type glutaminase (GLS). These inhibitors showcase therapeutic potential by attenuating the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models, presenting an opportunity to enhance drug-like properties such as aqueous solubility while retaining potency (Shukla et al., 2012).
Antimicrobial Activities
The antimicrobial potential of thiazole derivatives has been explored in various compounds. Among these, novel thiazoles incorporating a pyrazole moiety have shown significant anti-bacterial and anti-fungal activities. These compounds have been effective against a range of pathogens, highlighting the versatility of thiazole-based compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Antitumor Activities
The antitumor efficacy of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has been evaluated. Certain compounds in this series exhibited considerable anticancer activity against various cancer cell lines, indicating the potential of these thiazole derivatives in cancer therapy (Yurttaş et al., 2015).
Antioxidant Activities
A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have been synthesized and evaluated for their antioxidant activities. These studies revealed compounds with promising antioxidant efficacy, demonstrating the potential of thiazole and thiazolidine derivatives in oxidative stress-related therapeutic applications (Koppireddi et al., 2013).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-27-17-11-7-6-10-16(17)23-18(25)12-15-13-28-20(22-15)24-19(26)21-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,23,25)(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHYTQQCLARUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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